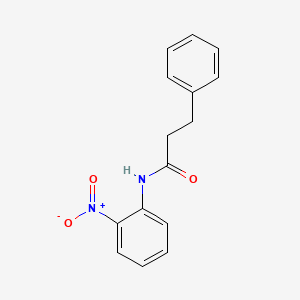
N-(2-nitrophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 2-nitroaniline with 3-phenylpropanoic acid or its derivatives. One common method is the acylation of 2-nitroaniline using 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(2-aminophenyl)-3-phenylpropanamide.
Substitution: Derivatives with different functional groups replacing the nitro group.
Oxidation: Oxidized derivatives of the phenylpropanamide moiety.
Scientific Research Applications
N-(2-nitrophenyl)-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-phenylpropanamide and its derivatives involves interactions with specific molecular targets. For instance, the reduction product, N-(2-aminophenyl)-3-phenylpropanamide, can interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The nitro group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
N-(2-nitrophenyl)acetamide: Similar structure but with an acetamide moiety instead of phenylpropanamide.
N-(2-nitrophenyl)benzamide: Contains a benzamide moiety, differing in the length and structure of the carbon chain.
N-(2-nitrophenyl)pyrrole-2-carboxamide: Features a pyrrole ring, offering different chemical properties and reactivity.
Uniqueness: N-(2-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of the nitrophenyl and phenylpropanamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(11-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18) |
InChI Key |
PKZADCQYMPQYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















